molecular formula C8H6ClNO6S B1444463 Methyl 2-(chlorosulfonyl)-5-nitrobenzoate CAS No. 1039020-81-9

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate

Cat. No.: B1444463
CAS No.: 1039020-81-9
M. Wt: 279.65 g/mol
InChI Key: ZPTIZFCHBWTYSC-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group at the 2-position of the benzene ring. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and maintaining the reaction temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving yield. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorosulfonic Acid:

    Tin(II) Chloride: Employed in the reduction of the nitro group.

    Sodium Hydroxide: Utilized in the hydrolysis of the ester group.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.

    Amino Derivatives: Resulting from the reduction of the nitro group.

    Carboxylic Acids: Produced by the hydrolysis of the ester group.

Scientific Research Applications

Pharmaceuticals

Intermediate in Drug Synthesis
Methyl 2-(chlorosulfonyl)-5-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those containing sulfonamide or sulfonate moieties. It is utilized in the development of drugs targeting bacterial infections and cancer therapies due to its ability to modify biological activity through structural changes.

Case Study: Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Nitro compounds are known for their ability to bind covalently to DNA upon reduction, leading to cell death. A study showed that this compound demonstrated notable efficacy against various bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics like metronidazole and chloramphenicol .

Table 1: Antimicrobial Efficacy of Nitro Compounds

CompoundMIC (μM)Target Organism
This compoundTBDVarious Bacteria
Metronidazole0.5Helicobacter pylori
Chloramphenicol1.0Staphylococcus aureus

Agrochemicals

This compound is also explored for its potential in developing agrochemicals, including herbicides and pesticides. Its ability to alter biological activity through structural modifications makes it a candidate for creating more effective agricultural products.

Materials Science

In materials science, this compound is employed in the synthesis of polymers and advanced materials with specific functional properties. Its reactivity allows for the incorporation of unique features into polymeric materials, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles and its ability to undergo reduction and hydrolysis. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the chlorosulfonyl group, facilitating various substitution reactions. Additionally, the nitro group can be reduced to an amino group, which can further participate in biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorosulfonyl and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and hydrolysis, makes it valuable in the synthesis of a wide range of compounds .

Biological Activity

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate is a nitro compound that has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, which is known to enhance biological activity. The compound's structure includes:

  • Nitro group (–NO2) : Often associated with antimicrobial and anticancer properties.
  • Chlorosulfonyl group (–SO2Cl) : Imparts unique reactivity, potentially influencing its biological interactions.

1. Antimicrobial Activity

Nitro compounds are widely recognized for their antimicrobial properties. This compound exhibits significant antimicrobial activity through mechanisms similar to other nitro derivatives. When reduced, these compounds can form toxic intermediates that bind covalently to DNA, leading to cell death .

Table 1: Antimicrobial Efficacy of Nitro Compounds

CompoundMIC (μM)Target Organism
This compoundTBDVarious Bacteria
Metronidazole0.5Helicobacter pylori
Chloramphenicol1.0Staphylococcus aureus

2. Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit tumor growth has been demonstrated in various cell lines, including non-small cell lung cancer (NSCLC) models. The compound's mechanism may involve the modulation of signaling pathways critical for cell proliferation and survival .

Case Study: NSCLC Treatment with MDL-800

In a study involving NSCLC cells treated with MDL-800 (which contains this compound), researchers observed:

  • Cell Cycle Arrest : Significant G0/G1 phase arrest was noted.
  • Synergistic Effects : Enhanced efficacy when combined with EGFR-TKIs, suggesting potential for overcoming drug resistance.

3. Anti-inflammatory Activity

The anti-inflammatory properties of nitro compounds have been well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its therapeutic potential in inflammatory diseases .

Table 2: Inhibitory Effects on Inflammatory Biomarkers

CompoundIC50 (μM)Target Biomarker
This compoundTBDCOX-2
Nitric OxideTBDiNOS

The biological activity of this compound is largely attributed to the nitro group, which facilitates electron transfer processes that can lead to oxidative stress within microbial and tumor cells. This oxidative stress results in DNA damage and apoptosis, particularly in rapidly dividing cells .

Properties

IUPAC Name

methyl 2-chlorosulfonyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTIZFCHBWTYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039020-81-9
Record name methyl 2-(chlorosulfonyl)-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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